Cas no 893732-30-4 ((2E)-3-4-Methoxy-3-(morpholin-4-ylmethyl)phenylacrylic Acid)

(2E)-3-4-Methoxy-3-(morpholin-4-ylmethyl)phenylacrylic Acid 化学的及び物理的性質
名前と識別子
-
- (2E)-3-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]-acrylic acid
- (2E)-3-4-Methoxy-3-(morpholin-4-ylmethyl)phenylacrylic Acid
-
- MDL: MFCD06801444
(2E)-3-4-Methoxy-3-(morpholin-4-ylmethyl)phenylacrylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E521678-500mg |
(2E)-3-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic Acid |
893732-30-4 | 500mg |
$ 275.00 | 2022-06-05 | ||
TRC | E521678-50mg |
(2E)-3-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic Acid |
893732-30-4 | 50mg |
$ 50.00 | 2022-06-05 | ||
TRC | E521678-100mg |
(2E)-3-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic Acid |
893732-30-4 | 100mg |
$ 70.00 | 2022-06-05 | ||
A2B Chem LLC | AI59904-1g |
(2E)-3-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid |
893732-30-4 | >95% | 1g |
$578.00 | 2024-04-19 | |
A2B Chem LLC | AI59904-500mg |
(2E)-3-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid |
893732-30-4 | >95% | 500mg |
$523.00 | 2024-04-19 | |
Key Organics Ltd | VS-05063-1g |
(2E)-3-{4-methoxy-3-[(morpholin-4-yl)methyl]phenyl}prop-2-enoic acid |
893732-30-4 | >90% | 1g |
£586.00 | 2025-02-08 | |
Ambeed | A209623-1g |
3-(4-Methoxy-3-(morpholinomethyl)phenyl)acrylic acid |
893732-30-4 | 97% | 1g |
$316.0 | 2024-04-16 | |
abcr | AB379565-500 mg |
(2E)-3-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]prop-2-enoic acid |
893732-30-4 | 500MG |
€313.80 | 2022-09-29 | ||
abcr | AB379565-1g |
(2E)-3-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]prop-2-enoic acid; . |
893732-30-4 | 1g |
€397.00 | 2025-02-17 | ||
Key Organics Ltd | VS-05063-0.5g |
(2E)-3-{4-methoxy-3-[(morpholin-4-yl)methyl]phenyl}prop-2-enoic acid |
893732-30-4 | >90% | 0.5g |
£362.00 | 2025-02-08 |
(2E)-3-4-Methoxy-3-(morpholin-4-ylmethyl)phenylacrylic Acid 関連文献
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
(2E)-3-4-Methoxy-3-(morpholin-4-ylmethyl)phenylacrylic Acidに関する追加情報
Comprehensive Overview of (2E)-3-4-Methoxy-3-(morpholin-4-ylmethyl)phenylacrylic Acid (CAS No. 893732-30-4)
(2E)-3-4-Methoxy-3-(morpholin-4-ylmethyl)phenylacrylic Acid (CAS No. 893732-30-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This compound, often referred to by its CAS number 893732-30-4, belongs to the class of phenylacrylic acid derivatives, which are known for their versatility in drug development and medicinal chemistry. The presence of both methoxy and morpholin-4-ylmethyl groups in its structure enhances its reactivity and binding affinity, making it a valuable intermediate in synthetic pathways.
In recent years, the demand for phenylacrylic acid derivatives has surged, driven by their role in the development of small molecule inhibitors and targeted therapies. Researchers are particularly interested in (2E)-3-4-Methoxy-3-(morpholin-4-ylmethyl)phenylacrylic Acid due to its potential as a kinase inhibitor scaffold. Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is associated with various diseases, including cancer and inflammatory disorders. The compound's ability to modulate kinase activity makes it a promising candidate for further investigation in drug discovery pipelines.
The synthesis of CAS No. 893732-30-4 involves multi-step organic reactions, with a focus on achieving high purity and yield. One of the key challenges in its production is the selective incorporation of the morpholin-4-ylmethyl group, which requires precise control over reaction conditions. Advanced techniques such as HPLC purification and NMR spectroscopy are employed to ensure the compound meets the stringent quality standards required for pharmaceutical applications. The growing interest in green chemistry has also prompted researchers to explore eco-friendly synthetic routes for this compound, aligning with the global push for sustainable practices in chemical manufacturing.
From a commercial perspective, (2E)-3-4-Methoxy-3-(morpholin-4-ylmethyl)phenylacrylic Acid is available through specialized chemical suppliers, often in limited quantities due to its niche applications. Its price and availability are influenced by factors such as raw material costs, synthesis complexity, and demand from academic and industrial research labs. Companies engaged in custom synthesis and contract research frequently list this compound in their catalogs, catering to the needs of scientists working on high-throughput screening and structure-activity relationship (SAR) studies.
The pharmacological profile of CAS No. 893732-30-4 is still under exploration, but preliminary studies suggest it may exhibit anti-proliferative and anti-inflammatory properties. These findings have sparked interest in its potential use as a lead compound for developing new therapeutic agents. For instance, its structural similarity to known tyrosine kinase inhibitors has led to hypotheses about its efficacy in treating conditions like rheumatoid arthritis and certain cancers. However, extensive in vitro and in vivo studies are needed to validate these claims and elucidate its mechanism of action.
In the context of drug formulation, (2E)-3-4-Methoxy-3-(morpholin-4-ylmethyl)phenylacrylic Acid presents both opportunities and challenges. Its moderate solubility in aqueous solutions necessitates the use of excipients or solubilizing agents to enhance bioavailability. Researchers are also investigating its stability under various pH conditions to determine the optimal storage and handling protocols. These factors are critical for ensuring the compound's suitability in preclinical development and eventual translation into clinical trials.
The rise of artificial intelligence (AI) and machine learning (ML) in drug discovery has further amplified the relevance of compounds like CAS No. 893732-30-4. Computational models can predict its interactions with biological targets, accelerating the identification of potential therapeutic applications. This synergy between computational chemistry and experimental validation is reshaping the landscape of rational drug design, making it easier to prioritize compounds for further study.
For researchers and industry professionals seeking detailed information about (2E)-3-4-Methoxy-3-(morpholin-4-ylmethyl)phenylacrylic Acid, reliable sources include peer-reviewed journals, patent databases, and chemical vendor websites. Keywords such as "phenylacrylic acid derivatives synthesis", "morpholin-4-ylmethyl compounds", and "kinase inhibitor scaffolds" can yield valuable insights into its properties and applications. Additionally, forums and conferences focused on medicinal chemistry and pharmaceutical sciences often feature discussions on emerging compounds like this one.
In summary, (2E)-3-4-Methoxy-3-(morpholin-4-ylmethyl)phenylacrylic Acid (CAS No. 893732-30-4) represents a fascinating area of research with broad implications for drug development. Its unique structure, combined with its potential biological activities, positions it as a compound worthy of continued exploration. As scientific advancements unfold, this molecule may well become a cornerstone in the design of next-generation therapeutics, addressing unmet medical needs and improving patient outcomes.
893732-30-4 ((2E)-3-4-Methoxy-3-(morpholin-4-ylmethyl)phenylacrylic Acid) 関連製品
- 2344678-99-3(3-Amino-5-(dimethylphosphoryl)benzoic acid)
- 2227747-95-5((3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid)
- 1772777-01-1(4-Bromo-N-(3-bromophenyl)-2-fluorobenzenesulfonamide)
- 1704635-97-1(3-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-N,N-dimethylaniline)
- 373371-92-7((2Z)-3-(3-chloro-2-methylphenyl)amino-2-4-(4-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 2171629-65-3(3-cyclopropyl-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}propanoic acid)
- 2034517-81-0(N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide)
- 2229585-08-2(3-(5-nitrothiophen-2-yl)oxypyrrolidine)
- 17002-55-0(2-Bis(3-Aminopropyl)aminoethanol)
- 175203-72-2(6-(Bromomethyl)-2-(trifluoromethyl)quinoline)
